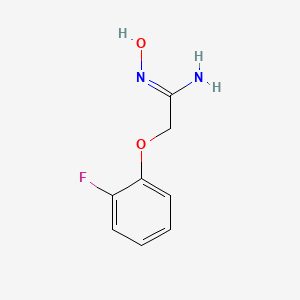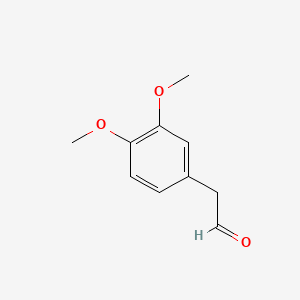
2-(3,4-二甲氧基苯基)乙醛
描述
2-(3,4-Dimethoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C10H12O3 . It is a known human metabolite of dexverapamil, arverapamil, Norverapamil, and Verapamil .
Molecular Structure Analysis
The molecular weight of 2-(3,4-Dimethoxyphenyl)acetaldehyde is 180.20 g/mol . The InChI code is1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 . The canonical SMILES string is COC1=C(C=C(C=C1)CC=O)OC . Physical And Chemical Properties Analysis
The computed properties of 2-(3,4-Dimethoxyphenyl)acetaldehyde include a molecular weight of 180.20 g/mol, XLogP3 of 0.9, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .科学研究应用
环境检测
2-(3,4-二甲氧基苯基)乙醛参与检测环境样品中的羰基化合物。Houdier等人(2000年)描述了一种分子探针,即2-氨氧-N-[3-(5-二甲基氨基萘-1-磺酰氨基)-丙基]-乙酰胺,用于测量水样品中的醛和酮等痕量羰基化合物。这种方法的敏感性可用于检测环境样品(如雪、冰和云水)中甲醛和乙醛等化合物的极低浓度(Houdier et al., 2000)。
癌症发生的分子机制
乙醛的反应性在理解癌症发生的分子机制中具有重要意义。Mizumoto等人(2017年)讨论了乙醛如何引起DNA损伤,包括DNA加合物和突变,特别是在鳞状上皮中。这项研究有助于理解乙醛的致癌性质,特别是与饮酒和鳞状细胞癌的关系(Mizumoto et al., 2017)。
光催化研究
已经研究了Pd/WO(3)光催化剂在光照下氧化乙醛的能力。Arai等人(2008年)证明了在这种光催化剂下,乙醛在荧光和可见光照射下完全氧化为二氧化碳。这项研究对于理解光催化在环境修复和空气污染控制中的作用至关重要(Arai et al., 2008)。
水相重整
乙醛在水相重整中的作用是另一个研究领域。Nozawa等人(2015年)研究了在重整乙醇过程中向TiO2负载的Rh和Ir催化剂中添加铼的影响。他们发现Re的添加加速了乙醛的水合作用,形成乙酸,这对于理解催化中乙醇脱氢和乙醛分解的机制至关重要(Nozawa et al., 2015)。
燃烧过程的化学
了解由乙醛燃料的火焰的化学结构对于开发核心燃烧机制和减少排放至关重要。Tao等人(2017年)研究了低压层流预混乙醛火焰的化学结构,并鉴定了约40种物种,为未来燃烧过程中机制发展提供了宝贵信息(Tao et al., 2017)。
乙醛加合物形成
Wang等人(2000年)鉴定了三种新型稳定的乙醛DNA加合物,包括一种链间交联。这项研究对于理解乙醛的致突变和致癌性质具有重要意义,通过探索其与DNA的反应(Wang et al., 2000)。
有机化学中的多组分合成
在有机化学领域,复杂化合物的多组分合成涉及乙醛衍生物。Turgunalieva等人(2023年)探讨了使用乙醛二乙醚缩醛合成4-甲基取代的5-硝基吡啶的非对称衍生物,展示了合成复杂有机化合物的新方法(Turgunalieva et al., 2023)。
酒精发酵动力学
Jackowetz等人(2011年)研究了酿酒酵母在酒精发酵过程中乙醛的动力学,研究了各种酿酒参数对乙醛产生的影响。这项研究为发酵过程及其副产品提供了见解,对乙醇生产和饮料行业(Jackowetz et al., 2011)具有相关性。
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVYJWUHXMGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205640 | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)acetaldehyde | |
CAS RN |
5703-21-9 | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dimethoxyphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYBENZENEACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS521IRB51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

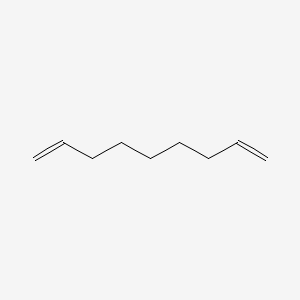
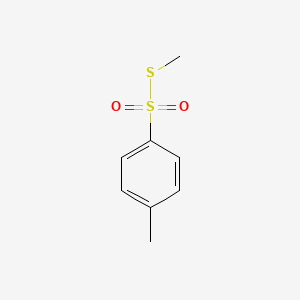
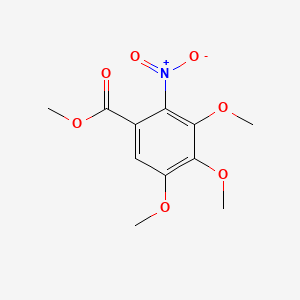
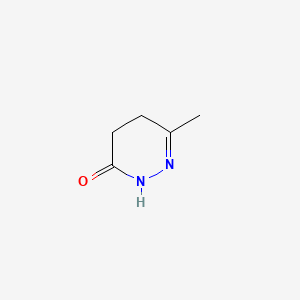



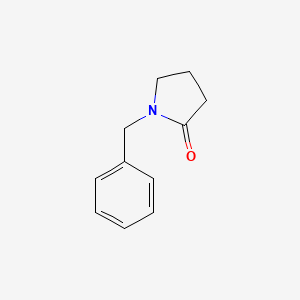
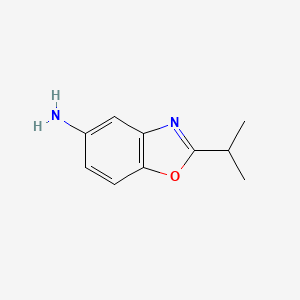
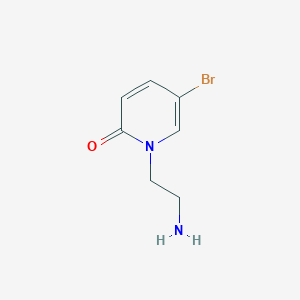
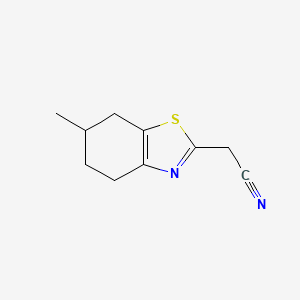
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)
